Cas no 885520-06-9 (3,5-Indazoledicarboxylic Acid)

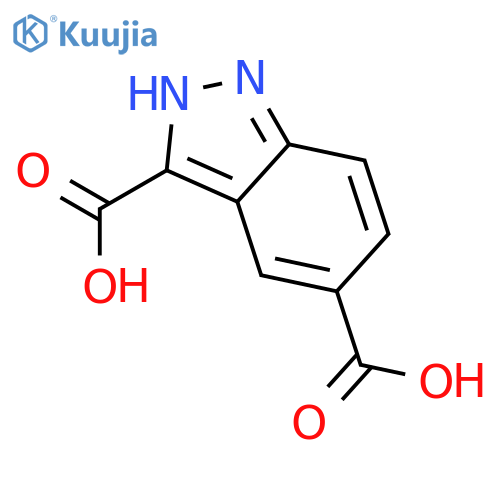

3,5-Indazoledicarboxylic Acid structure

商品名:3,5-Indazoledicarboxylic Acid

3,5-Indazoledicarboxylic Acid 化学的及び物理的性質

名前と識別子

-

- 1H-INDAZOLE-3,5-DICARBOXYLIC ACID

- DTXSID301299998

- 885520-06-9

- 1H-indazole-3,5-dicarboxylicacid

- 3,5-Indazoledicarboxylic Acid

-

- インチ: InChI=1S/C9H6N2O4/c12-8(13)4-1-2-6-5(3-4)7(9(14)15)11-10-6/h1-3H,(H,10,11)(H,12,13)(H,14,15)

- InChIKey: AELBMCHGLKYEOP-UHFFFAOYSA-N

- ほほえんだ: OC(=O)C1C=C2C(=CC=1)NN=C2C(O)=O

計算された属性

- せいみつぶんしりょう: 206.03275668Da

- どういたいしつりょう: 206.03275668Da

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 5

- 重原子数: 15

- 回転可能化学結合数: 2

- 複雑さ: 294

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 103Ų

- 疎水性パラメータ計算基準値(XlogP): 0.9

3,5-Indazoledicarboxylic Acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | I655790-1mg |

3,5-Indazoledicarboxylic Acid |

885520-06-9 | 1mg |

$ 50.00 | 2022-06-04 | ||

| TRC | I655790-10mg |

3,5-Indazoledicarboxylic Acid |

885520-06-9 | 10mg |

$ 135.00 | 2022-06-04 | ||

| TRC | I655790-2mg |

3,5-Indazoledicarboxylic Acid |

885520-06-9 | 2mg |

$ 65.00 | 2022-06-04 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1560159-250mg |

1H-indazole-3,5-dicarboxylic acid |

885520-06-9 | 98% | 250mg |

¥959.00 | 2024-04-27 |

3,5-Indazoledicarboxylic Acid 関連文献

-

S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924

-

Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093

-

Satyam Kumar,G. D. Dwivedi,Shiv Kumar,R. B. Mathur,U. Saxena,A. K. Ghosh,Amish G. Joshi,H. D. Yang,Sandip Chatterjee Dalton Trans., 2015,44, 3109-3117

885520-06-9 (3,5-Indazoledicarboxylic Acid) 関連製品

- 1228506-66-8(2-azido-N,N-diethylacetamide)

- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)

- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)

- 1261839-48-8(2,5-Difluoro-4-(difluoromethyl)phenol)

- 1854904-77-0(1-(4-Fluorophenyl)-2-(3-hydroxyazetidin-1-yl)ethan-1-one)

- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)

- 2172273-67-3(2-chloro-6-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)pentanamidobenzoic acid)

- 1014-14-8(5-phenyl-1,3-oxazole-2-carboxylic acid)

- 5587-61-1(Triisocyanato(methyl)silane)

- 1805053-79-5(2,6-Dichloro-3-(difluoromethyl)pyridine-4-sulfonyl chloride)

推奨される供給者

BIOOKE MICROELECTRONICS CO.,LTD

ゴールドメンバー

中国のサプライヤー

試薬

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Aoguang Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量